molecular formula C9H11NO B1396195 2-Methyl-2,3-dihydrobenzofuran-4-amine CAS No. 849148-79-4

2-Methyl-2,3-dihydrobenzofuran-4-amine

Cat. No.: B1396195
CAS No.: 849148-79-4
M. Wt: 149.19 g/mol
InChI Key: YCUCQIAXBTUSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2,3-dihydrobenzofuran-4-amine” is a chemical compound that belongs to the class of compounds known as 2,3-dihydrobenzofurans . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products of biological relevance . It has a molecular weight of 134.1751 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9 (8)10-7/h2-5,7H,6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, it is known that 2,3-dihydrobenzofurans can be involved in various chemical reactions .

Scientific Research Applications

Role in Breast Cancer Research

2-Methyl-2,3-dihydrobenzofuran-4-amine, as part of the broader class of heterocyclic amines (HAs), has been studied in relation to breast cancer. Experimental studies suggest that HAs found in cooked meats may contribute to DNA adducts in the mammary gland, potentially implicating these compounds as etiological agents in human breast cancer. This highlights the significance of dietary factors and their metabolic byproducts in the incidence of mammary gland cancer (Snyderwine, 1994).

Environmental Persistence and Impact

The environmental fate and behavior of compounds like this compound, particularly parabens (structurally related compounds), have been extensively reviewed. Despite their biodegradability, continuous introduction into the environment from consumer products results in their ubiquitous presence in surface water and sediments. This underscores the need for comprehensive studies on their stability, degradation pathways, and potential impact on ecosystems (Haman et al., 2015).

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines, are resistant to conventional degradation processes, posing a significant challenge for wastewater treatment. Advanced oxidation processes (AOPs) show promise in effectively mineralizing nitrogen-containing compounds and improving overall treatment efficacy. Studies have emphasized the importance of optimizing conditions for these AOPs to effectively degrade compounds, including those related to this compound (Bhat & Gogate, 2021).

Amine-Functionalized Metal-Organic Frameworks

Amine-functionalized metal-organic frameworks (MOFs) present a promising field of research, especially for applications like CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks demonstrate significant potential not only in gas separation but also in catalysis, indicating a broader application spectrum for amine-functionalized compounds (Lin, Kong, & Chen, 2016).

Potential in Flavor Enhancement in Foods

Certain branched aldehydes, deriving from amino acids, are significant flavor compounds in various foods. Understanding the metabolic pathways for the formation and degradation of these compounds is crucial for controlling their levels, optimizing flavor, and potentially harnessing derivatives of compounds like this compound in the food industry (Smit, Engels, & Smit, 2009).

Renewable Feedstock for Nitrogen-Containing Derivatives

Explorations into using soybean oil, a renewable feedstock, to produce a range of nitrogen-containing derivatives, including those related to this compound, have shown promising industrial potential. This approach offers a pathway to valuable functionalized bio-based compounds, which can be applied in polymer chemistry and as surface-active agents (Biswas et al., 2008).

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties . Therefore, future research could focus on further exploring the biological properties and potential applications of “2-Methyl-2,3-dihydrobenzofuran-4-amine”.

Biochemical Analysis

Biochemical Properties

2-Methyl-2,3-dihydrobenzofuran-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their function. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of downstream targets . This inhibition can result in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of neurotransmitters and other endogenous compounds . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUCQIAXBTUSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,3-dihydrobenzofuran-4-amine
Reactant of Route 2
2-Methyl-2,3-dihydrobenzofuran-4-amine
Reactant of Route 3
2-Methyl-2,3-dihydrobenzofuran-4-amine
Reactant of Route 4
2-Methyl-2,3-dihydrobenzofuran-4-amine
Reactant of Route 5
2-Methyl-2,3-dihydrobenzofuran-4-amine
Reactant of Route 6
2-Methyl-2,3-dihydrobenzofuran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.